![molecular formula C24H25N3O4 B244054 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide, commonly known as Furosemide, is a potent diuretic drug used to treat conditions such as edema and hypertension. It is a sulfonamide loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing urine output. Furosemide is a widely used drug in the medical field and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

作用機序

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing urine output. It specifically targets the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing these ions. By inhibiting this transporter, furosemide prevents the reabsorption of these ions and increases their excretion in the urine.

Biochemical and Physiological Effects:

Furosemide has a number of biochemical and physiological effects. It can cause electrolyte imbalances, particularly hypokalemia, due to increased excretion of potassium ions in the urine. Furosemide can also cause metabolic alkalosis due to increased excretion of hydrogen ions in the urine. Other potential side effects of furosemide include dehydration, hypotension, and ototoxicity.

実験室実験の利点と制限

Furosemide has several advantages for use in laboratory experiments. It is a potent diuretic that can be used to induce dehydration and electrolyte imbalances in animal models. This can be useful for studying the effects of these conditions on various physiological processes. However, the potential side effects of furosemide, particularly hypokalemia, must be carefully monitored in these experiments.

将来の方向性

There are several potential future directions for research involving furosemide. One area of interest is the development of more specific and targeted diuretics that can selectively inhibit certain transporters in the renal tubular system. Another potential area of research is the use of furosemide in the treatment of other conditions, such as heart failure and liver disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of furosemide and to develop strategies to mitigate its potential side effects.

合成法

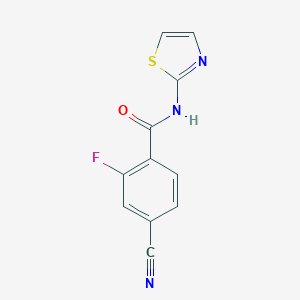

Furosemide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 2-furoyl chloride to form 4-(2-furoyl)aminobenzoic acid. This intermediate is then reacted with piperazine to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide. The final product is obtained through purification and isolation processes.

科学的研究の応用

Furosemide has been extensively studied for its potential applications in scientific research. It has been used in studies investigating the role of the renal tubular system in the regulation of electrolyte balance and fluid homeostasis. Furosemide has also been used in studies investigating the effects of diuretics on blood pressure, cardiac function, and renal function.

特性

分子式 |

C24H25N3O4 |

|---|---|

分子量 |

419.5 g/mol |

IUPAC名 |

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C24H25N3O4/c1-18-4-10-21(11-5-18)31-17-23(28)25-19-6-8-20(9-7-19)26-12-14-27(15-13-26)24(29)22-3-2-16-30-22/h2-11,16H,12-15,17H2,1H3,(H,25,28) |

InChIキー |

BNNWNABJZBXCBY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |

正規SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)

![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)

![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)

![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)

![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)

![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)